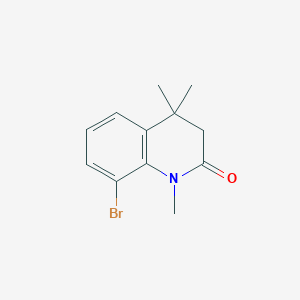

8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one

Description

8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one (CAS: Not explicitly listed; molecular formula: C₁₂H₁₄BrNO, molecular weight: 268.15 g/mol) is a brominated quinolinone derivative characterized by a bicyclic lactam structure. The compound features a bromine substituent at the 8-position of the quinoline ring and three methyl groups at the 1-, 4-, and 4-positions of the dihydroquinolinone scaffold . This structural motif imparts unique electronic and steric properties, making it a candidate for pharmacological and synthetic chemistry studies. Storage recommendations suggest stability at room temperature .

Properties

IUPAC Name |

8-bromo-1,4,4-trimethyl-3H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-12(2)7-10(15)14(3)11-8(12)5-4-6-9(11)13/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYICGAXRNWURI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N(C2=C1C=CC=C2Br)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501216130 | |

| Record name | 8-Bromo-3,4-dihydro-1,4,4-trimethyl-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501216130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-46-2 | |

| Record name | 8-Bromo-3,4-dihydro-1,4,4-trimethyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-3,4-dihydro-1,4,4-trimethyl-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501216130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one typically involves the bromination of 1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one. The reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the 8th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient bromine sources and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form quinolinone derivatives or reduction to form dihydroquinoline derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution: Various substituted quinolinones.

Oxidation: Quinolinone derivatives.

Reduction: Dihydroquinoline derivatives.

Scientific Research Applications

8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. The bromine substitution at the 8th position may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Brominated Dihydroquinolinones

Brominated analogs of 3,4-dihydroquinolin-2(1H)-one vary in substituent positions and alkylation patterns, significantly altering their physicochemical and biological properties. Key examples include:

Key Observations :

- Bromine position (6, 7, or 8) critically influences electronic distribution and steric hindrance. For instance, 8-bromo substitution (target compound) may enhance steric shielding of the lactam ring compared to 6- or 7-bromo analogs.

- Methyl groups at the 1- and 4-positions (as in the target compound) increase hydrophobicity and metabolic stability compared to non-methylated analogs like 6-Bromo-3,4-dihydro-1H-quinolin-2-one .

Non-Brominated 1,4,4-Trimethyl Dihydroquinolinones

describes derivatives of 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one with varied 3-position substituents, synthesized via nucleophilic addition and alkylation. These compounds demonstrate the impact of substituent flexibility on yield and crystallinity:

Key Observations :

- Bulky substituents (e.g., benzyl) improve crystallinity and melting points, whereas flexible chains (e.g., allyl) reduce melting points .

- Brominated side chains (e.g., 5-bromopentyl) lower yields, likely due to steric challenges in synthesis .

Carbonic Anhydrase Inhibition

The lactam scaffold in 7-Amino-3,4-dihydro-1H-quinolin-2-one (structurally similar to the target compound) inhibits α-carbonic anhydrases (CAs) without lactam ring hydrolysis, unlike coumarin-based inhibitors . This highlights the role of the lactam ring in target engagement.

Key Insight : The presence of a bromine substituent (as in the target compound) could modulate CA selectivity by altering electronic interactions with the enzyme active site.

Biological Activity

8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one is a compound belonging to the quinolinone family, characterized by its unique structure that includes a bromine atom at the 8th position and three methyl groups at the 1st and 4th positions. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C12H14BrNO

- Molecular Weight : 268.15 g/mol

- CAS Number : 1187932-46-2

The biological activity of 8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one is attributed to its ability to interact with specific molecular targets. The presence of the bromine atom enhances its binding affinity to various enzymes and receptors, potentially modulating biological pathways involved in disease processes.

Antimicrobial Activity

Research indicates that compounds similar to 8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown that related quinolinone derivatives demonstrate effective inhibition against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 8-Bromo derivative | E. coli | 5 µg/mL |

| 8-Bromo derivative | S. aureus | 10 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit cell proliferation in several cancer cell lines:

- HeLa Cells : IC50 values around 15 µM were observed, indicating moderate activity against cervical cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| HCT116 | 12 |

| A375 | 18 |

Mechanisms of Anticancer Activity

The anticancer activity is believed to stem from the compound's ability to induce apoptosis and inhibit specific signaling pathways integral to tumor growth. For example:

- VEGFR Inhibition : Similar compounds have shown inhibition of VEGFR kinase activity, which is crucial for angiogenesis in tumors.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of quinolinones including the brominated derivative. It was found that the presence of bromine significantly enhanced antimicrobial activity against Gram-positive bacteria compared to non-brominated analogs .

Evaluation of Anticancer Effects

In a preclinical study reported in Cancer Research, researchers tested the effect of 8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one on human colorectal carcinoma xenografts in mice. The compound demonstrated a reduction in tumor growth rates by approximately 40% compared to control groups .

Q & A

Q. What are the optimal synthetic routes for 8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized dihydroquinolinone scaffold. For example:

- Step 1: Start with 1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one. Bromination at the 8-position can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled heating (e.g., 50–60°C), followed by aqueous workup .

- Step 2: Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) ensures removal of regioisomers. Yield optimization requires monitoring reaction time and stoichiometry of brominating agents .

Key Considerations:

- Competing bromination at other positions (e.g., 6- or 7-sites) may occur; regioselectivity is influenced by steric and electronic effects of the 1,4,4-trimethyl substituents .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: The methyl groups (1,4,4-trimethyl) appear as singlets (δ 1.2–1.5 ppm). The dihydroquinolinone protons (positions 3 and 4) show multiplet splitting (δ 2.5–3.0 ppm). The aromatic proton at the 8-bromo position is deshielded (δ 7.4–7.8 ppm) .

- ¹³C NMR: The carbonyl carbon (C2) resonates at ~170 ppm, while the brominated aromatic carbon (C8) appears at ~125 ppm .

- Mass Spectrometry (MS): ESI-MS typically shows [M+H]+ peaks with isotopic patterns consistent with bromine (e.g., m/z 298/300 for C₁₂H₁₅BrNO) .

Validation: Cross-reference with computational predictions (e.g., HRMS) to confirm molecular formula .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation, as brominated quinolinones are prone to radical-mediated decomposition .

- Moisture Sensitivity: Use inert atmospheres (argon/vacuum) for long-term storage to avoid hydrolysis of the lactam ring .

Stability Testing: Monitor via periodic HPLC-UV analysis (e.g., C18 column, 254 nm) to detect degradation products .

Advanced Research Questions

Q. How can researchers address regioselective bromination challenges in dihydroquinolinone derivatives?

Methodological Answer:

- Directing Groups: Introduce electron-donating groups (e.g., methoxy) to favor bromination at specific positions. For example, 8-bromination is favored in 1,4,4-trimethyl derivatives due to steric hindrance at adjacent positions .

- Reagent Optimization: Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity. Compare yields under varying conditions (e.g., NBS vs. Br₂ in acetic acid) .

Case Study: In 6-bromo-3,4-dihydroquinolin-2-one derivatives, regioselectivity was achieved using NBS in DMF with 72% yield, while Br₂ in CHCl₃ led to competing 5-bromination .

Q. What mechanistic insights exist for the biological activity of brominated dihydroquinolinones?

Methodological Answer:

- Enzyme Inhibition: Similar compounds (e.g., 1-methyl-3,4-dihydroquinolin-2-one) inhibit cytochrome P450 enzymes via competitive binding to the heme center. Molecular docking studies suggest the bromine atom enhances hydrophobic interactions .

- Antimicrobial Activity: Brominated derivatives disrupt bacterial membrane integrity, as shown in MIC assays against S. aureus (IC₅₀ = 8.2 µM) .

Experimental Design: Pair in vitro assays (e.g., enzyme inhibition) with computational simulations (e.g., MD simulations) to validate binding modes .

Q. How can computational modeling predict reactivity and degradation pathways?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrophilic bromination sites. Compare Fukui indices to identify reactive positions .

- Degradation Pathways: Simulate photolytic cleavage using TD-DFT to identify potential radicals (e.g., bromine radicals) and guide stabilization strategies .

Validation: Correlate computational results with experimental LC-MS data on degraded samples .

Q. How to resolve contradictory data in regiochemical outcomes across studies?

Methodological Answer:

- Variable Analysis: Systematically test reaction parameters (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF) favor 8-bromination, while non-polar solvents (CHCl₃) may lead to side products .

- Advanced Characterization: Use 2D NMR (COSY, NOESY) to unambiguously assign bromine position in disputed cases .

Case Example: Conflicting reports on 6-bromo vs. 8-bromo products were resolved via X-ray crystallography in a related compound .

Q. What strategies are effective for designing derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications:

- Biological Testing: Screen derivatives in dose-response assays (e.g., IC₅₀ for kinase inhibition) to map substituent effects .

Example: tert-Butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate derivatives showed improved solubility and CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.